4-Isopropoxy-3-methylphenylboronic acid CAS number
4-Isopropoxy-3-methylphenylboronic acid CAS number
An In-depth Technical Guide to 4-Isopropoxy-3-methylphenylboronic acid
CAS Number: 850568-09-1
This technical guide provides a comprehensive overview of 4-Isopropoxy-3-methylphenylboronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Compound Identification and Properties
4-Isopropoxy-3-methylphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group, an isopropoxy group, and a methyl group. These functional groups impart specific reactivity and properties that make it a valuable reagent in synthetic chemistry.
Chemical and Physical Data
The key quantitative data for 4-Isopropoxy-3-methylphenylboronic acid are summarized in the table below for clear reference and comparison.
| Property | Value | Citations |
| CAS Number | 850568-09-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][3][4] |
| Molecular Weight | 194.04 g/mol | [1][2][3] |
| Melting Point | 128-132 °C | [3] |
| Boiling Point (Predicted) | 338.3 ± 52.0 °C | [3] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 8.82 ± 0.18 | [3] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C or 2-8°C under inert gas | [1][2][3] |
Synthesis of 4-Isopropoxy-3-methylphenylboronic acid
Experimental Protocol: Synthesis
Reaction Scheme:
-
Formation of Grignard Reagent from 1-bromo-4-isopropoxy-3-methylbenzene.
-
Reaction with triisopropyl borate.
-
Hydrolysis to yield the final boronic acid.
Materials:
-
1-bromo-4-isopropoxy-3-methylbenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethylether
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of 1-bromo-4-isopropoxy-3-methylbenzene in anhydrous THF to the flask via the dropping funnel. Initiate the reaction with gentle heating if necessary.
-
Once the Grignard formation is initiated (observed by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours.[6]
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -70°C.
-
After the addition is complete, stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.[6]
-
Quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 4-Isopropoxy-3-methylphenylboronic acid, which can be further purified by recrystallization.
Applications in Drug Development and Organic Synthesis
Boronic acids are cornerstone reagents in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[3][7] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common scaffolds in pharmaceuticals. The boronic acid functional group itself is also a key pharmacophore in several FDA-approved drugs, acting as a proteasome inhibitor in cancer therapy.[8][9][10]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like 4-Isopropoxy-3-methylphenylboronic acid) with an organohalide using a palladium catalyst and a base.[11] This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of 4-Isopropoxy-3-methylphenylboronic acid with an aryl bromide (e.g., 4-bromopyridine).
Materials:
-
4-Isopropoxy-3-methylphenylboronic acid
-
4-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[12]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[12][13]
-
Solvent system (e.g., Dioxane/Water, Toluene, or DMF)[12][13]
Procedure:
-
To a reaction vessel, add 4-Isopropoxy-3-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).[12]
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Role in Medicinal Chemistry
The boronic acid moiety is a bioisostere of the carboxylic acid group and can act as a transition-state analogue inhibitor of serine proteases. The boron atom's empty p-orbital allows it to form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This inhibitory mechanism is the basis for the action of bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[8][10] While 4-Isopropoxy-3-methylphenylboronic acid is not a drug itself, it serves as a valuable building block for synthesizing more complex molecules that may possess therapeutic properties.
Safety, Handling, and Storage
-
Hazard Codes: Xi, Xn (Irritant, Harmful)[3]
-
Risk Statements: R22 (Harmful if swallowed)[3]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C or under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended.[1][3]
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. 4-ISOPROPOXY-3-METHYLPHENYLBORONIC ACID CAS#: 850568-09-1 [amp.chemicalbook.com]
- 4. PubChemLite - 4-isopropoxy-3-methylphenylboronic acid (C10H15BO3) [pubchemlite.lcsb.uni.lu]
- 5. 4-Isopropoxy-3-methylphenylboronic acid pinacol ester [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Isopropoxylphenylboronic acid | 153624-46-5 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
